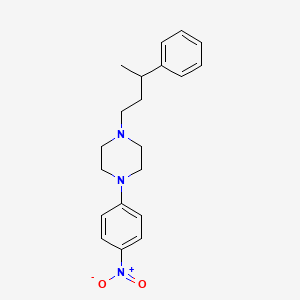
1-(4-nitrophenyl)-4-(3-phenylbutyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Nitrophenyl)-4-(3-phenylbutyl)piperazine is an organic compound that belongs to the class of piperazines This compound is characterized by the presence of a nitrophenyl group attached to the piperazine ring, along with a phenylbutyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-nitrophenyl)-4-(3-phenylbutyl)piperazine typically involves a multi-step process:
Nitration of Phenylbutylamine: The initial step involves the nitration of phenylbutylamine to introduce the nitro group. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Formation of Piperazine Derivative: The nitrated phenylbutylamine is then reacted with piperazine in the presence of a suitable solvent such as ethanol or methanol. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors for the nitration and subsequent piperazine coupling reactions.
Continuous Flow Systems: Implementing continuous flow reactors to enhance efficiency and yield while maintaining stringent control over reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-nitrophenyl)-4-(3-phenylbutyl)piperazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation: Oxidative reactions can modify the phenylbutyl side chain, potentially forming carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Reduction: 1-(4-aminophenyl)-4-(3-phenylbutyl)piperazine.
Substitution: Various N-substituted piperazine derivatives.
Oxidation: Oxidized phenylbutyl derivatives.
Aplicaciones Científicas De Investigación
1-(4-nitrophenyl)-4-(3-phenylbutyl)piperazine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential biological activity, including interactions with various biological targets such as receptors and enzymes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(4-nitrophenyl)-4-(3-phenylbutyl)piperazine involves its interaction with molecular targets such as receptors or enzymes. The nitrophenyl group may play a role in binding to specific sites, while the piperazine ring can interact with other molecular structures, influencing the compound’s overall activity. The phenylbutyl side chain may contribute to the compound’s lipophilicity, affecting its distribution and interaction within biological systems.
Comparación Con Compuestos Similares
1-(4-Aminophenyl)-4-(3-phenylbutyl)piperazine: A reduced form of the compound with an amino group instead of a nitro group.
1-(4-Nitrophenyl)piperazine: Lacks the phenylbutyl side chain, providing a simpler structure for comparison.
4-(3-Phenylbutyl)piperazine: Lacks the nitrophenyl group, highlighting the impact of the nitro group on the compound’s properties.
Uniqueness: 1-(4-nitrophenyl)-4-(3-phenylbutyl)piperazine is unique due to the combination of the nitrophenyl and phenylbutyl groups attached to the piperazine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
1-(4-nitrophenyl)-4-(3-phenylbutyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-17(18-5-3-2-4-6-18)11-12-21-13-15-22(16-14-21)19-7-9-20(10-8-19)23(24)25/h2-10,17H,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVGXIWVYYXBFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
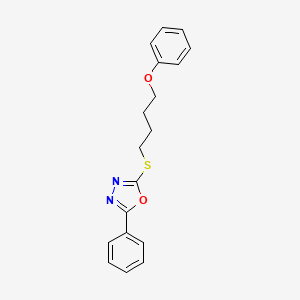
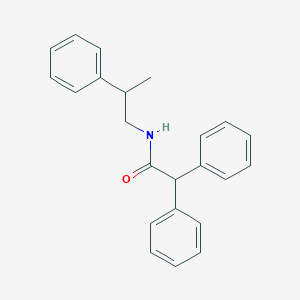
![N-[3-(N-{[2-(3-chlorophenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]methanesulfonamide](/img/structure/B5086268.png)

![3-[4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-4(3H)-quinazolinone](/img/structure/B5086285.png)
![3-(3-methoxyphenyl)-5-[(6-methyl-3-pyridinyl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5086294.png)
![[1-(2,5-dimethyl-3-furoyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B5086296.png)
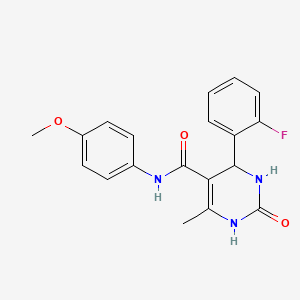
![3-[(4-Piperidin-1-ylsulfonylthiophene-2-carbonyl)amino]propanoic acid](/img/structure/B5086303.png)
![N-(4-bromo-2-methylphenyl)-2-[[5-(ethylsulfanylmethyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B5086308.png)
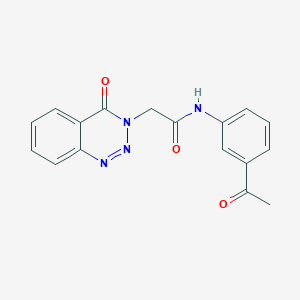
![1-Methyl-17-(2-methylphenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5086330.png)
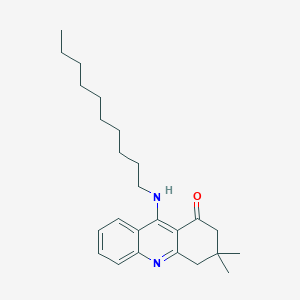
![METHYL 6-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-METHYL-5-OXO-5,6-DIHYDRO[1,6]NAPHTHYRIDINE-3-CARBOXYLATE](/img/structure/B5086355.png)
